1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester
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Overview
Description
1-(4-bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester is a member of naphthalenes and a carbonyl compound.
Scientific Research Applications
1. X-ray Powder Diffraction Studies
1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester and related compounds have been studied using X-ray powder diffraction. This technique provides detailed information on the crystal structure of these compounds, aiding in understanding their physical and chemical properties. For example, Wang et al. (2017) reported X-ray powder diffraction data for a related compound, highlighting its significance as an intermediate in the synthesis of anticoagulants like apixaban (Wang et al., 2017).
2. Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives of this compound are of considerable interest in scientific research. Studies like those conducted by Mohammed (2010) demonstrate the transformation of similar compounds into various derivative structures, which can be crucial for the development of new materials or pharmaceuticals (Mohammed, 2010).
3. Biomedical Applications
Some compounds related to this compound show promise in biomedical applications. For instance, Ryzhkova et al. (2020) explored a compound with potential in regulating inflammatory diseases, as evidenced by docking studies. This indicates a potential role in the development of new treatments for such conditions (Ryzhkova et al., 2020).
4. Optical Nonlinearity and Potential Applications
The optical nonlinearity of compounds like this compound is a field of study with potential applications in materials science. Chandrakantha et al. (2013) synthesized and characterized a series of related compounds for their optical nonlinearity, suggesting their use in optical limiting applications (Chandrakantha et al., 2013).
properties
Molecular Formula |
C23H17BrN2O3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-4-(naphthalene-1-carbonyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H17BrN2O3/c1-2-29-23(28)21-20(14-26(25-21)17-12-10-16(24)11-13-17)22(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,2H2,1H3 |
InChI Key |
ZGEFYVLRNRIVJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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